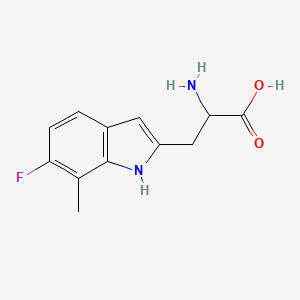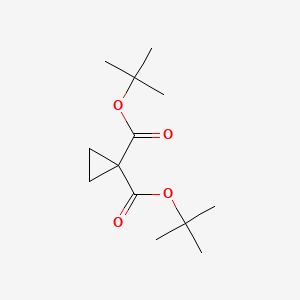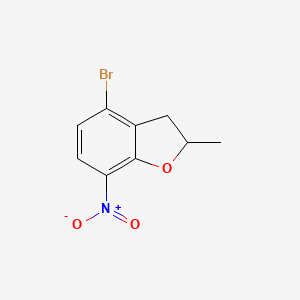
3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C53H70O and a molecular weight of 723.138 g/mol . This compound is characterized by its complex structure, which includes multiple phenyl and dodecylphenyl groups attached to a cyclopentadienone core. It is primarily used in advanced materials science and organic electronics due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one typically involves the reaction of 4-dodecylbenzil with 1,3-diphenylacetone in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like tert-butanol at elevated temperatures (around 80°C) to facilitate the formation of the cyclopentadienone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenyl rings or the cyclopentadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one has several scientific research applications, including:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its semiconducting properties.
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and optical properties.
Chemical Sensors: Its ability to undergo various chemical reactions makes it suitable for use in chemical sensors and detection systems.
Mechanism of Action
The mechanism of action of 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its phenyl and dodecylphenyl groups. These interactions can influence the electronic properties of the compound, making it effective in applications such as organic electronics and sensors. The pathways involved include electron transfer and conjugation effects, which enhance the compound’s semiconducting behavior .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(4-chlorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 3,4-Bis(4-methylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 3,4-Bis(4-ethylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
Uniqueness
Compared to similar compounds, 3,4-Bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is unique due to the presence of long dodecyl chains. These chains enhance its solubility in organic solvents and improve its processability in the fabrication of electronic devices. Additionally, the dodecyl groups can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics .
Properties
CAS No. |
217489-63-9 |
|---|---|
Molecular Formula |
C53H68O |
Molecular Weight |
721.1 g/mol |
IUPAC Name |
3,4-bis(4-dodecylphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C53H68O/c1-3-5-7-9-11-13-15-17-19-23-29-43-35-39-47(40-36-43)49-50(48-41-37-44(38-42-48)30-24-20-18-16-14-12-10-8-6-4-2)52(46-33-27-22-28-34-46)53(54)51(49)45-31-25-21-26-32-45/h21-22,25-28,31-42H,3-20,23-24,29-30H2,1-2H3 |
InChI Key |
XMTYLOQRDZUFCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)CCCCCCCCCCCC)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)

![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)


![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)


![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)

